cis-2-Aminomethyl-cyclohexylamine dihydrochloride

Platinum antitumor complexes DNA adduct stability Molecular mechanics

cis-2-Aminomethyl-cyclohexylamine dihydrochloride (CAS 1212366-42-1), also referred to as cis-AMCHA dihydrochloride, is a cis-configured 1,3-diamine derivative of cyclohexane supplied as the crystalline dihydrochloride salt. This compound serves as a chiral carrier ligand in the synthesis of platinum(II) and platinum(IV) antitumor complexes and as a stereochemically defined building block for asymmetric synthesis.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
CAS No. 1212366-42-1
Cat. No. B595646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Aminomethyl-cyclohexylamine dihydrochloride
CAS1212366-42-1
Synonymscis-2-Aminomethyl-cyclohexylamine dihydrochloride
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN)N.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h6-7H,1-5,8-9H2;2*1H
InChIKeyJMZYSMFVIDNXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Aminomethyl-cyclohexylamine Dihydrochloride (CAS 1212366-42-1): Procurement-Grade Chiral Diamine Building Block for Platinum-Based Antitumor Complexes


cis-2-Aminomethyl-cyclohexylamine dihydrochloride (CAS 1212366-42-1), also referred to as cis-AMCHA dihydrochloride, is a cis-configured 1,3-diamine derivative of cyclohexane supplied as the crystalline dihydrochloride salt [1]. This compound serves as a chiral carrier ligand in the synthesis of platinum(II) and platinum(IV) antitumor complexes and as a stereochemically defined building block for asymmetric synthesis [2]. The cis configuration, together with the dihydrochloride salt form, confers distinct conformational flexibility, aqueous solubility, and handling characteristics that distinguish it from trans isomers, racemic mixtures, and alternative diamine ligands such as 1,2-cyclohexanediamine (DACH) [3].

cis-2-Aminomethyl-cyclohexylamine Dihydrochloride: Why Isomeric Purity and Salt Form Prevent Simple In-Class Substitution


The antitumor activity of platinum-diamine complexes is exquisitely sensitive to ligand stereochemistry and conformational dynamics [1]. Substituting the cis isomer with the trans isomer of 2-(aminomethyl)cyclohexylamine, or replacing the amcha scaffold with the structurally distinct 1,2-cyclohexanediamine (DACH) ligand, produces complexes with fundamentally different DNA-binding geometries, adduct stabilities, and antitumor efficacy profiles [2]. Furthermore, the free base form of this diamine is a hygroscopic liquid with limited shelf stability, whereas the dihydrochloride salt (CAS 1212366-42-1) is a stable crystalline solid that can be precisely weighed and directly employed in aqueous complexation reactions . These steric, electronic, and physicochemical differences preclude simple generic substitution and necessitate specification of both the cis stereochemistry and the dihydrochloride salt form in procurement.

cis-2-Aminomethyl-cyclohexylamine Dihydrochloride: Quantitative Comparative Evidence for Scientific Selection


Cis vs. Trans Isomer: Reduced DNA Adduct Stability Differential Compared to DACH—A Conformational Advantage for Drug Design

Force-field strain-energy minimization calculations on platinum(II)-DNA adducts reveal that trans-AMCHA complex adducts are only 6–14 kJ/mol more stable than cis-AMCHA adducts, whereas trans-DACH complex adducts are approximately 37 kJ/mol more stable than cis-DACH adducts [1]. The substantially smaller cis/trans energy gap for AMCHA complexes indicates that the cis configuration does not impose a steep energetic penalty relative to the trans configuration, in contrast to the DACH system where the cis isomer is strongly disfavored.

Platinum antitumor complexes DNA adduct stability Molecular mechanics

Cis-AMCHA vs. DACH: Superior Antitumor Activity of AMCHA-Based Platinum(II) Complexes in Leukemia P388

In a head-to-head evaluation using the NCI platinum analogue study protocol against leukemia P388, 2-(aminomethyl)cyclohexylamine (amcha) platinum(II) complexes exhibited unequivocally higher antitumor activity than 1,2-cyclohexanediamine (dach) platinum(II) complexes across the tested series [1]. Furthermore, within the amcha series, cis-configured amcha complexes appeared somewhat more active than their trans counterparts—the opposite stereochemical preference observed for dach complexes, where trans isomers were more efficacious [1].

Antitumor platinum complexes Leukemia P388 Diamine carrier ligand

Cis-AMCHA vs. Cis-DACH: Structural Flexibility Enables DNA Accessibility—A Conformational Basis for Differential Activity

Circular dichroism (CD) and ¹³C NMR spectral analyses of platinum(II) complexes revealed that the cyclohexane ring of cis-AMCHA complexes is flexible and not perpendicular to the chelate ring, allowing facile approach to target DNA [1]. In stark contrast, the cyclohexane ring of cis-DACH platinum(II) complexes is nearly perpendicular to the chelate ring, creating steric hindrance that prevents effective interaction with DNA molecules [1]. The trans-AMCHA complex achieves DNA accessibility through coplanarity of the cyclohexane and chelate rings, while cis-AMCHA achieves it through conformational flexibility—two distinct structural solutions to the same biological requirement [1].

Platinum-DNA interaction Circular dichroism Conformational analysis

Dihydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling for Aqueous Platinum Complexation

The dihydrochloride salt form (CAS 1212366-42-1, MW 201.14 g/mol) provides a crystalline solid with ambient-temperature storage stability, whereas the free base (MW 128.22 g/mol) is a hygroscopic liquid with a boiling point of approximately 200°C and limited shelf stability [1]. The patent literature for platinum(IV) complex synthesis explicitly employs cis-dl-amcha·2HCl as the starting material for aqueous reaction with K₂PtCl₄, enabling direct dissolution and stoichiometric control without the need for in situ hydrochloride formation [2].

Salt formulation Aqueous solubility Platinum complex synthesis

Cis Stereochemistry Enables 6-Membered Chelate Ring Formation: A Distinct Coordination Mode vs. 5-Membered DACH Chelates

As a 1,3-diamine, 2-(aminomethyl)cyclohexylamine forms a 6-membered chelate ring upon coordination to platinum(II) or platinum(IV), in contrast to 1,2-cyclohexanediamine (DACH), which forms a 5-membered chelate ring [1][2]. Among carrier ligands evaluated for antitumor platinum complexes, cis-dl- and trans-dl-amcha (6-membered chelate) were identified alongside trans-l-dach (5-membered chelate) as the most antitumor-active ligand classes [2]. The cis configuration on the cyclohexane ring is essential for orienting both amine groups for simultaneous metal coordination while maintaining the conformational flexibility documented in CD and NMR analyses [1].

Platinum coordination chemistry Chelate ring size Carrier ligand design

cis-2-Aminomethyl-cyclohexylamine Dihydrochloride: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of cis-Configured Platinum(II) and Platinum(IV) Antitumor Complexes with Defined DNA-Binding Geometry

Employ cis-2-aminomethyl-cyclohexylamine dihydrochloride as the carrier ligand for aqueous synthesis of Pt(II) complexes of type [PtX₂(cis-amcha)] and Pt(IV) complexes of type [PtX₄(cis-amcha)] or [PtX₂Y₂(cis-amcha)], where the cis configuration enables the conformational flexibility required for DNA target engagement [1]. The EP0237450B1 patent explicitly describes tetrachloro(cis-dl-amcha)platinum(IV), trans-(OH)-dichloro-dihydroxo(cis-dl-amcha)platinum(IV), and trans-(Cl)-oxalato-dichloro(cis-dl-amcha)platinum(IV) as antitumor-active species prepared from the dihydrochloride salt [2]. The 6-membered chelate ring formed by cis-AMCHA provides a coordination geometry distinct from the 5-membered DACH chelates, enabling exploration of chelate ring size effects on antitumor potency and toxicity profiles [3].

Chiral Building Block for Asymmetric Synthesis of 1,3-Diamine-Containing Pharmacophores

Use cis-2-aminomethyl-cyclohexylamine dihydrochloride as a stereochemically pure 1,3-diamine scaffold for constructing chiral ligands, organocatalysts, or biologically active molecules requiring a defined cis-1,2-substitution pattern on a cyclohexane ring [1]. The crystalline dihydrochloride salt enables precise weighing for stoichiometric reactions, and the cis relationship between the aminomethyl and amine substituents provides a specific spatial orientation of two nucleophilic nitrogen centers for stepwise derivatization—a geometry not accessible from the trans isomer or from 1,2-diamine alternatives [2].

Reference Standard for Analytical Method Development and Chiral Purity Assessment of AMCHA Isomers

Deploy cis-2-aminomethyl-cyclohexylamine dihydrochloride as a characterized reference standard for developing HPLC, GC, or NMR methods to distinguish and quantify cis vs. trans isomers of 2-(aminomethyl)cyclohexylamine in reaction mixtures, platinum complex intermediates, or pharmaceutical impurity profiling [1]. The distinct CD spectral signature of cis-AMCHA platinum complexes—characterized by a flexible cyclohexane ring orientation not perpendicular to the chelate plane—provides a unique spectroscopic fingerprint that differentiates cis-AMCHA-derived complexes from both trans-AMCHA and cis-DACH complexes [2].

Structure-Activity Relationship (SAR) Studies of Chelate Ring Size in Platinum Anticancer Drug Candidates

Incorporate cis-2-aminomethyl-cyclohexylamine dihydrochloride into systematic SAR investigations comparing 5-membered (DACH), 6-membered (AMCHA), and other chelate ring sizes in platinum antitumor complexes [1]. The finding that AMCHA-Pt(II) complexes exhibit higher antitumor activity than DACH-Pt(II) complexes in leukemia P388, combined with the inverted cis/trans stereochemical preference, makes cis-AMCHA an indispensable comparator in any comprehensive study of carrier ligand effects on platinum drug pharmacology [2]. The dihydrochloride salt form ensures consistent aqueous reaction conditions across the SAR series [3].

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